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Compound of Interest

Compound Name: Proinsulin C-peptide (human)

Cat. No.: B15578127 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Human C-peptide, a 31-amino-acid polypeptide, is the connecting peptide between

the A- and B-chains in the proinsulin molecule.[1] It is cleaved from proinsulin during the

formation of mature insulin and secreted in equimolar amounts from pancreatic beta cells.[1]

Initially considered biologically inert, C-peptide is now recognized as an active peptide

hormone that binds to a G-protein-coupled cell surface receptor, initiating a cascade of

intracellular signaling pathways.[1][2] These pathways influence various cellular processes and

may help prevent or mitigate long-term complications of type 1 diabetes, such as neuropathy

and nephropathy.[2][3] The production of high-purity, biologically active recombinant human C-

peptide is crucial for studying its physiological roles and for its potential therapeutic

applications.

This document provides a detailed overview of the common expression systems and

purification strategies for recombinant human C-peptide, including step-by-step protocols for its

production in Escherichia coli.

Data Presentation: Quantitative Analysis
The successful production of recombinant C-peptide involves optimizing expression and

purification to maximize yield and purity. Below is a summary of typical outcomes.

Table 1: Comparison of Common Expression Systems for Recombinant Peptides
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Feature Escherichia coli Pichia pastoris (Yeast)

Yield
High, can reach >100 mg/L for

fusion proteins.[4]

High, with potential for very

high-level expression.[5][6][7]

[8]

Cost
Low cultivation and media

costs.[9][10]
Low to moderate.

Complexity
Simple, rapid growth, and well-

established genetics.[10][11]

More complex than E. coli,

requires methanol induction.[7]

Post-Translational

Modifications
None (no glycosylation).

Eukaryotic; capable of disulfide

bonds and glycosylation.

Common Location
Intracellular, often as insoluble

inclusion bodies.[4][12]

Secreted into the medium,

simplifying initial purification.[7]

Primary Challenge

Formation of inclusion bodies

requires denaturation and

refolding steps. Peptides can

be prone to degradation.[11]

Potential for

hyperglycosylation, which may

affect activity.

Table 2: Typical Purification Yield and Purity of Recombinant Human C-Peptide

Parameter Typical Value Source

Final Purity
>95% (as determined by

HPLC)
[13][14][15][16]

Final Yield

0.1 - 1.8 µg/mg wet cell weight

(for various peptides using a

fusion tag approach in E. coli)

[11]

Molecular Weight ~3.02 kDa [13][14]

Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
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The overall process for producing recombinant C-peptide, from gene design to final product,

involves several key stages.
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Caption: Workflow for recombinant C-peptide production.

C-Peptide Signaling Pathway Diagram
C-peptide exerts its biological effects by activating specific intracellular signaling cascades.
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Caption: C-peptide intracellular signaling pathways.

Experimental Protocols
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Protocol 1: Gene Cloning and Expression in E. coli
This protocol describes the expression of C-peptide as a fusion protein in E. coli, a common

strategy to prevent its degradation and simplify purification.[11]

Gene Synthesis and Cloning:

Synthesize the human C-peptide gene (31 amino acids), with codons optimized for E. coli

expression.

Incorporate a start codon (ATG) and a protease cleavage site (e.g., for TEV or Factor Xa)

or a chemical cleavage site (e.g., Met for CNBr cleavage) between the fusion tag and the

C-peptide sequence.[4]

Clone the synthesized gene into a suitable expression vector, such as pET-31b (which

provides a ketosteroid isomerase (KSI) fusion partner) or another vector providing a tag

like Thioredoxin (Trx) or SUMO.[4][11]

Verify the sequence of the final construct by DNA sequencing.

Transformation:

Transform the expression vector into a competent E. coli strain suitable for protein

expression, such as BL21(DE3).

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g.,

ampicillin or kanamycin) and incubate overnight at 37°C.

Protein Expression:

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and

grow overnight at 37°C with shaking (220 rpm).

Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
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Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.5-1.0 mM.

Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C to promote

proper folding and potentially reduce inclusion body formation.

Cell Harvest:

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of C-Peptide from Inclusion
Bodies
Expression of small peptides in E. coli often results in the formation of dense, insoluble

aggregates known as inclusion bodies.[12]

Cell Lysis and Inclusion Body Isolation:

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl,

1 mM EDTA).

Lyse the cells using a sonicator on ice until the suspension is no longer viscous.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

Wash the inclusion bodies by resuspending the pellet in a wash buffer containing a mild

detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) and centrifuging

again. Repeat this step twice to remove membrane proteins and other contaminants.

Solubilization and Refolding:

Solubilize the washed inclusion bodies in a strong denaturing buffer (e.g., 8 M Urea or 6 M

Guanidine-HCl in 50 mM Tris-HCl, pH 8.0) with a reducing agent (e.g., 10 mM DTT).

Incubate for 1-2 hours at room temperature with gentle stirring.
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Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.

Refold the C-peptide fusion protein by rapid or stepwise dialysis against a refolding buffer

(e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-Arginine).

Protocol 3: Chromatographic Purification and Cleavage
A multi-step chromatography process is essential to achieve high purity.[17][18]

Affinity Chromatography (if applicable):

If a His-tag was used, load the refolded protein onto a Ni-NTA affinity column pre-

equilibrated with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole).

Wash the column with several volumes of wash buffer (containing 20-40 mM Imidazole).

Elute the fusion protein with an elution buffer containing a high concentration of imidazole

(250-500 mM).

Fusion Tag Cleavage:

Dialyze the eluted protein against a cleavage buffer suitable for the specific protease or

chemical agent.

For chemical cleavage with CNBr (if a Met residue was engineered), incubate the protein

in 70% formic acid with CNBr crystals in the dark for 12-24 hours.

For enzymatic cleavage, add the specific protease (e.g., TEV) and incubate according to

the manufacturer's instructions.

Stop the reaction and remove the cleaved tag and protease (e.g., by a second round of Ni-

NTA chromatography for a His-tagged protease).

Ion-Exchange Chromatography (IEX):

Human C-peptide has an acidic isoelectric point, making anion-exchange chromatography

a suitable polishing step. However, cation-exchange has also been used successfully.[17]
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Dilute the sample in a low-salt IEX buffer (e.g., 20 mM Tris-HCl, pH 8.0) and load it onto

an anion-exchange column (e.g., Q-Sepharose).

Elute the bound C-peptide using a linear salt gradient (e.g., 0-1 M NaCl).

Collect fractions and analyze by SDS-PAGE or HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This is the standard final polishing step for peptide purification to achieve >95% purity.[18]

Acidify the pooled fractions from IEX with Trifluoroacetic acid (TFA) to 0.1%.

Load the sample onto a C18 RP-HPLC column.

Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) against water

(containing 0.1% TFA).[18][19]

Pool the fractions containing pure C-peptide, confirm identity by mass spectrometry, and

lyophilize for long-term storage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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